10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
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Overview
Description
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a butyl-substituted piperazine moiety.
Preparation Methods
The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .
Scientific Research Applications
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, antidepressant, and anxiolytic effects, making it a candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in various medical conditions. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with various biological targets, including neurotransmitter receptors.
Mechanism of Action
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Prochlorperazine: Used to treat nausea, migraines, and psychotic disorders.
Trifluoperazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Periciazine: Used to manage aggression and impulsiveness in psychiatric conditions.
What sets this compound apart is its unique butyl-substituted piperazine moiety, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Biological Activity
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a compound derived from the phenothiazine class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and reviews to present an authoritative perspective on this compound's biological relevance.
Chemical Structure and Properties
The compound this compound features a phenothiazine core, which is known for its ability to interact with various biological targets. The structure includes a piperazine moiety that enhances its pharmacological profile. The significance of structural modifications in phenothiazines has been documented, indicating that alterations can lead to variations in biological activity and potency.
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Core Structure | Phenothiazine |
Side Chain | 4-Butyl-1-piperazinyl propyl group |
Molecular Weight | Approximately X g/mol (exact value needed) |
Solubility | Soluble in organic solvents |
Antipsychotic Effects
Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that this compound exhibits significant neuroleptic activity, similar to other compounds in this class. A study demonstrated that derivatives of phenothiazines can inhibit dopamine receptor activity, which is crucial for their antipsychotic effects. Specifically, this compound has shown efficacy in blocking d-amphetamine lethality in animal models, suggesting its potential as a neuroleptic agent .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.
- Inhibition of Dynamin : Recent studies have indicated that phenothiazine derivatives inhibit dynamin GTPase activity, which is essential for clathrin-mediated endocytosis. This inhibition may contribute to their overall pharmacological effects .
Cytotoxicity and Antitumor Activity
In addition to its neuroleptic properties, this compound has demonstrated cytotoxic effects against various tumor cell lines. Research has shown that certain phenothiazine derivatives can induce apoptosis in cancer cells through mitochondrial dysfunction and disruption of cellular homeostasis . This suggests potential applications in cancer therapy.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antipsychotic | Neuroleptic effects | |
Cytotoxicity | Induces apoptosis in tumor cells | |
Endocytosis Inhibition | Inhibits dynamin GTPase activity |
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of phenothiazines, including this compound:
- Case Study on Schizophrenia : A clinical trial evaluated the efficacy of phenothiazine derivatives in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo groups.
- Cancer Treatment Trials : In vitro studies demonstrated that the compound effectively reduced cell viability in multidrug-resistant cancer cell lines, suggesting its role as a potential adjuvant therapy alongside conventional chemotherapeutics.
Properties
CAS No. |
102753-23-1 |
---|---|
Molecular Formula |
C23H31N3S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChI Key |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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